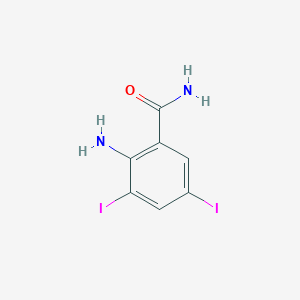

2-Amino-3,5-diiodobenzamide

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C7H6I2N2O |

|---|---|

分子量 |

387.94 g/mol |

IUPAC 名称 |

2-amino-3,5-diiodobenzamide |

InChI |

InChI=1S/C7H6I2N2O/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H2,11,12) |

InChI 键 |

WDDCFATZFHRUQL-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C(=C1C(=O)N)N)I)I |

产品来源 |

United States |

Foundational & Exploratory

"synthesis of 2-Amino-3,5-diiodobenzamide from 2-amino-3,5-diiodobenzoic acid"

Technical Guide: Synthesis of 2-Amino-3,5-diiodobenzamide

Prepared for: Researchers, Scientists, and Drug Development Professionals Topic: A detailed methodology for the synthesis of this compound from 2-amino-3,5-diiodobenzoic acid.

Abstract: This document outlines a robust and widely applicable two-step chemical synthesis for converting 2-amino-3,5-diiodobenzoic acid into its corresponding primary amide, this compound. The procedure involves the initial activation of the carboxylic acid moiety to an acyl chloride intermediate, followed by amidation. This method is a staple in organic synthesis for amide bond formation and is particularly useful for aromatic and amino-containing acids. The protocol detailed herein is based on well-established chemical principles for the conversion of carboxylic acids to amides.

Introduction

The conversion of carboxylic acids to amides is a fundamental transformation in organic chemistry, crucial for the synthesis of pharmaceuticals, polymers, and other fine chemicals. This compound is a potential intermediate in medicinal chemistry, where the diiodo-aniline scaffold can be a precursor for various therapeutic agents or radiolabelled compounds.

The synthesis described proceeds via two key stages:

-

Activation of the Carboxylic Acid: The carboxylic acid group of 2-amino-3,5-diiodobenzoic acid is converted into a more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. A critical consideration for aminobenzoic acids is the potential for the amino group to react with the thionyl chloride; this is typically mitigated by first protonating the amine to form its hydrochloride salt, which is unreactive.

-

Amidation: The resulting 2-amino-3,5-diiodobenzoyl chloride hydrochloride is then reacted with an ammonia source, such as aqueous or gaseous ammonia, to form the desired this compound.

Reaction Pathway and Workflow

The overall synthetic scheme is presented below, followed by a diagram of the experimental workflow.

A Comprehensive Technical Guide to 2-Amino-3,5-diiodobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological significance of 2-Amino-3,5-diiodobenzamide. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from structurally analogous molecules to provide a robust predictive analysis.

Chemical Properties and Data

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₇H₅I₂N₂O | Based on chemical structure |

| Molecular Weight | 387.94 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Analogy with 2-Amino-3,5-diiodobenzoic acid[1] |

| Melting Point | > 200 °C (with decomposition) | Amides generally have higher melting points than their corresponding carboxylic acids. 2-Amino-3,5-diiodobenzoic acid has a melting point of 233-235 °C.[1] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF. | General solubility trends for aromatic amides. |

| pKa (of the amine) | ~ 2-3 | The electron-withdrawing effects of the iodine atoms and the benzamide group are expected to decrease the basicity of the anilino amine. |

Synthesis of this compound

A plausible and efficient synthetic route to this compound is the conversion of the commercially available 2-Amino-3,5-diiodobenzoic acid to the primary amide. This transformation can be achieved via several standard methods. Below are detailed experimental protocols for two common and effective approaches.

Experimental Protocol 1: Synthesis via an Acyl Chloride Intermediate

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with ammonia to form the amide.

Workflow Diagram: Synthesis via Acyl Chloride

Caption: Synthesis of this compound via an acyl chloride intermediate.

Methodology:

-

Acyl Chloride Formation: To a solution of 2-Amino-3,5-diiodobenzoic acid (1.0 eq) in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add thionyl chloride (SOCl₂) (1.2 eq) or oxalyl chloride ((COCl)₂) (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. The reaction mixture is then stirred at room temperature for 2-4 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC). The excess reagent and solvent are removed under reduced pressure to yield the crude 2-Amino-3,5-diiodobenzoyl chloride.[2][3][4][5]

-

Amidation: The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., DCM or THF) and cooled to 0 °C. A solution of ammonia in an appropriate solvent (e.g., ammonia in methanol or aqueous ammonia) is added dropwise. The reaction is stirred at room temperature for 1-2 hours.

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Experimental Protocol 2: Synthesis using a Carbodiimide Coupling Agent

This method avoids the harsh conditions of acyl chloride formation and is often used for substrates with sensitive functional groups.

Workflow Diagram: Carbodiimide Coupling Synthesis

Caption: Synthesis of this compound using a carbodiimide coupling agent.

Methodology:

-

Reaction Setup: To a solution of 2-Amino-3,5-diiodobenzoic acid (1.0 eq) in a polar aprotic solvent such as DMF, add a carbodiimide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) or N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq). An additive such as N-hydroxybenzotriazole (HOBt) (1.2 eq) can be used to improve efficiency and reduce side reactions.[6][7][8][9][10]

-

Amidation: To this mixture, add a source of ammonia, such as ammonium chloride (1.5 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq). The reaction is stirred at room temperature for 12-24 hours.

-

Work-up and Purification: The reaction mixture is diluted with water and extracted with an appropriate organic solvent. If DCC is used, the dicyclohexylurea byproduct can be removed by filtration. The organic layer is washed sequentially with a mild acid, a mild base, and brine, then dried and concentrated. The product is purified by recrystallization or column chromatography.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound based on the analysis of its functional groups and comparison with analogous structures.

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.8 - 8.2 | d | 1H | Aromatic H (ortho to -CONH₂) | Deshielded by the anisotropic effect of the carbonyl and the electron-withdrawing iodine. |

| ~ 7.5 - 7.8 | d | 1H | Aromatic H (meta to -CONH₂) | Less deshielded than the ortho proton. |

| ~ 6.5 - 7.0 | br s | 2H | -CONH₂ | Broad singlet due to quadrupolar relaxation of the nitrogen nucleus and possible hydrogen bonding. |

| ~ 4.5 - 5.5 | br s | 2H | -NH₂ | Broad singlet, chemical shift can vary with concentration and solvent due to hydrogen bonding. |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 170 | C=O | Typical chemical shift for a primary amide carbonyl carbon. |

| ~ 145 - 150 | C-NH₂ | Aromatic carbon attached to the amino group. |

| ~ 140 - 145 | Aromatic C-H | |

| ~ 120 - 125 | Aromatic C-H | |

| ~ 115 - 120 | C-CONH₂ | Aromatic carbon attached to the amide group. |

| ~ 80 - 90 | C-I | Aromatic carbons attached to iodine, significantly shielded by the heavy atom effect. |

Table 4: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3400 - 3200 | N-H stretch | Two bands expected for the primary amine (-NH₂) and two for the primary amide (-CONH₂). |

| 1680 - 1640 | C=O stretch (Amide I) | Characteristic strong absorption for a primary amide carbonyl. |

| 1620 - 1580 | N-H bend (Amide II) | Bending vibration of the amide N-H bond. |

| 1600 - 1450 | C=C stretch | Aromatic ring stretching vibrations. |

| ~ 800 | C-I stretch | Carbon-iodine stretching vibration. |

Mass Spectrometry: The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 388. Key fragmentation patterns would likely involve the loss of the amide group (-CONH₂) to give a fragment at m/z 344, and the loss of iodine atoms. The presence of two iodine atoms would give a characteristic isotopic pattern.[11][12][13][14][15]

Reactivity and Potential Biological Significance

Reactivity:

-

Amino Group: The 2-amino group can undergo typical reactions of an aromatic amine, such as diazotization followed by Sandmeyer-type reactions to introduce other functional groups. It can also be acylated or alkylated.

-

Amide Group: The primary amide can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. Dehydration of the amide would yield a nitrile.

-

Aromatic Ring: The electron-donating amino group and the electron-withdrawing iodo and carboxamido groups will influence the regioselectivity of further electrophilic aromatic substitution reactions.

Potential Biological Significance:

Halogenated benzamides are a class of compounds with diverse biological activities. The introduction of iodine atoms can significantly impact a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds with biological targets. While no specific biological activity has been reported for this compound, related halogenated aromatic compounds have shown a range of activities, including antibacterial, antifungal, and anticancer properties.

Potential Signaling Pathway Involvement:

Aminobenzamide derivatives have been implicated in various signaling pathways. For instance, some aminobenzamide-based molecules act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell death. Inhibition of PARP can be a therapeutic strategy in certain cancers. It is plausible that this compound or its derivatives could interact with enzymes or receptors within cellular signaling cascades.

Hypothetical Signaling Pathway Diagram

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

This guide provides a foundational understanding of this compound for researchers and drug development professionals. The proposed synthetic routes and predicted data offer a starting point for the practical synthesis and characterization of this compound, enabling further investigation into its potential therapeutic applications.

References

- 1. 2-AMINO-3,5-DIIODOBENZOIC ACID | 609-86-9 [chemicalbook.com]

- 2. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Carbodiimide - Wikipedia [en.wikipedia.org]

- 11. whitman.edu [whitman.edu]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Mass Spectrometry [www2.chemistry.msu.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

"2-Amino-3,5-diiodobenzamide CAS number and identification"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3,5-diiodobenzamide, a halogenated aromatic compound. Due to its limited commercial availability and indexing, this document compiles available information and presents a probable synthetic route from its corresponding carboxylic acid. This guide is intended for professionals in chemical research and drug development who may utilize this compound as a building block in the synthesis of more complex molecules.

Chemical Identification and Properties

As of late 2025, a specific CAS (Chemical Abstracts Service) number for this compound has not been found in widely accessible public databases. It is often referenced as a starting material in academic literature for the synthesis of more complex molecules. For identification and procurement purposes, it is crucial to distinguish it from its precursor, 2-Amino-3,5-diiodobenzoic acid, which is well-documented.

Table 1: Identification of this compound and a Key Precursor

| Property | This compound | 2-Amino-3,5-diiodobenzoic Acid |

| Chemical Structure |  |  |

| Molecular Formula | C₇H₆I₂N₂O | C₇H₅I₂NO₂ |

| Molecular Weight | 387.95 g/mol | 388.93 g/mol |

| CAS Number | Not Found | 609-86-9 |

| Appearance | Likely a solid at room temperature | White to light gray or light orange powder/crystal |

| Purity (Typical) | Dependent on synthesis | >98.0% (TLC/HPLC) |

| Synonyms | - | 3,5-Diiodoanthranilic Acid |

Note: Properties for this compound are theoretical or inferred due to a lack of published experimental data.

Synthesis and Experimental Protocols

While specific literature detailing the dedicated synthesis and characterization of this compound is scarce, it is consistently used as a reactant in more complex syntheses, such as Suzuki coupling reactions to form biaryl derivatives. It is highly probable that researchers synthesize this compound in-house from the commercially available 2-Amino-3,5-diiodobenzoic acid.

Proposed Synthesis of this compound

The conversion of a carboxylic acid to a primary amide is a standard transformation in organic chemistry. A common and effective method involves a two-step, one-pot procedure via an acyl chloride intermediate.

Reaction:

2-Amino-3,5-diiodobenzoic acid → 2-Amino-3,5-diiodobenzoyl chloride → this compound

Experimental Protocol:

-

Activation of the Carboxylic Acid:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Amino-3,5-diiodobenzoic acid (1 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the suspension in an ice bath (0 °C).

-

Add thionyl chloride (SOCl₂) (1.1-1.5 equivalents) dropwise to the suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).

-

Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-Amino-3,5-diiodobenzoyl chloride. This intermediate is typically used immediately without further purification.

-

-

Amidation:

-

Dissolve the crude acyl chloride in a fresh portion of dry, aprotic solvent.

-

Cool the solution in an ice bath (0 °C).

-

Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) dropwise with vigorous stirring.

-

Continue stirring at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

-

Upon completion of the reaction, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

-

Logical and Experimental Workflows

The following diagrams illustrate the logical relationship for the identification of the target compound and a typical experimental workflow for its synthesis and subsequent use.

Spectroscopic Characterization of 2-Amino-3,5-diiodobenzamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for the characterization of 2-Amino-3,5-diiodobenzamide. Due to a lack of publicly available experimental data for this specific compound, this document outlines the anticipated spectroscopic characteristics based on the analysis of structurally related compounds, particularly 2-Amino-3,5-diiodobenzoic acid. The information herein serves as a reference for researchers involved in the synthesis, identification, and quality control of this and similar molecules.

Summary of Spectroscopic Data

| Spectroscopic Technique | Expected Data for this compound |

| ¹H NMR | Aromatic protons would appear as two distinct singlets or doublets in the downfield region (typically δ 7.0-8.5 ppm). The protons of the primary amine (-NH₂) would likely appear as a broad singlet, and the protons of the amide (-CONH₂) would also present as one or two broad singlets. The chemical shifts would be influenced by the solvent used. |

| ¹³C NMR | The spectrum would show distinct signals for the six aromatic carbons, with the carbons bearing iodine atoms shifted significantly downfield. The carbonyl carbon of the amide group would appear in the range of 165-175 ppm. |

| IR Spectroscopy | The spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine and amide groups (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1680-1640 cm⁻¹), and C-N stretching vibrations. A study on the related compound 2-amino-3,5-diiodobenzoic acid reported its fundamental vibrational bands through FT-IR spectroscopy.[1] |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₇H₅I₂N₂O). The isotopic pattern of the molecular ion would be characteristic of a molecule containing two iodine atoms. Fragmentation patterns would likely involve the loss of the amide group and subsequent fragmentation of the aromatic ring. |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data for this compound are not available. However, the following provides a general methodology for the spectroscopic characterization of a novel synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Record the IR spectrum over the standard range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode, scanning over an appropriate mass-to-charge (m/z) range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized organic compound like this compound.

References

The Potential Biological Activity of 2-Amino-3,5-diiodobenzamide: A Technical Whitepaper for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activity of 2-Amino-3,5-diiodobenzamide. Primarily utilized as a key intermediate in organic synthesis, its "potential" bioactivity is largely inferred from the pharmacological profiles of the complex heterocyclic systems it helps create. This document details its role as a precursor, outlines the synthetic pathways to biologically relevant molecules, and discusses the known activities of these derivatives, thereby providing a roadmap for its application in drug discovery and development.

Introduction: A Versatile Synthetic Building Block

This compound is an aromatic amide characterized by an aniline core heavily substituted with two iodine atoms and a carboxamide group. While direct studies on the intrinsic biological activity of this compound are not extensively documented in publicly available literature, its significance lies in its role as a versatile starting material for the synthesis of a variety of heterocyclic compounds and biaryl derivatives. The presence of iodine atoms makes it an excellent substrate for cross-coupling reactions, and the ortho-amino-carboxamide functionality is a classic precursor for the construction of fused heterocyclic rings like quinazolinones.

Synthetic Utility and Pathways to Bioactive Molecules

The primary value of this compound in medicinal chemistry is its utility in constructing more complex molecular architectures with established biological activities. Two major synthetic routes involving this intermediate are the formation of quinazolinones and the synthesis of biaryl derivatives through Suzuki-Miyaura coupling.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds renowned for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The 2-aminobenzamide moiety of the title compound is a key pharmacophore for quinazolinone synthesis. The general reaction involves the condensation of the 2-aminobenzamide with aldehydes, ketones, or their equivalents, followed by cyclization.

Figure 1: General workflow for the synthesis of quinazolinone derivatives from this compound.

Synthesis of 2-Amino-3-carboxamide-1,1′-biaryl Derivatives

The di-iodo substitution pattern of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction facilitates the formation of a carbon-carbon bond between the iodinated benzamide and a variety of aryl or heteroaryl boronic acids, yielding novel biaryl structures. These biaryl compounds are of interest for their potential biological activities and their unique photophysical properties.

An efficient method for the synthesis of 2-amino-3-carboxamide-1,1′-biaryl derivatives from this compound involves a microwave-assisted Suzuki coupling reaction. A general procedure is as follows:

-

Reactant Mixture: In a microwave-safe vessel, combine this compound (1 equivalent), the desired (hetero)aryl boronic acid (2.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.1 equivalents), and a base like K₂CO₃ (3 equivalents).

-

Solvent: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.

-

Microwave Irradiation: Seal the vessel and subject the mixture to microwave irradiation at a controlled temperature (e.g., 100-120 °C) for a specified time (e.g., 30-60 minutes).

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified using column chromatography to yield the desired 2-amino-3-carboxamide-1,1′-biaryl derivative.

Figure 2: Simplified representation of the Suzuki-Miyaura coupling pathway for the synthesis of biaryl derivatives.

Biological Activities of Derivatives

While data on this compound itself is scarce, the biological activities of the classes of compounds it produces are well-documented.

Antimicrobial and Antifungal Activity

Table 1: Reported Antimicrobial Activity of Selected Benzamide Derivatives

| Compound Class | Organism(s) | Reported Activity (MIC/Zone of Inhibition) |

| Substituted Benzamides | Bacillus subtilis, Escherichia coli | MIC values ranging from 3.12 to 6.25 µg/mL for highly active compounds. |

| Halogenated Benzamides | Gram-positive and Gram-negative bacteria | Variable, with some derivatives showing significant inhibition. |

| Quinazolinones | Staphylococcus aureus, Mycobacterium tuberculosis | A broad range of activities, with some compounds having MICs in the low µg/mL range. |

Note: The data in this table is representative of the broader class of benzamide and quinazolinone derivatives and not specific to derivatives of this compound.

Anticancer and Cytotoxic Potential

The quinazolinone scaffold is a well-established pharmacophore in oncology. Several approved and investigational anticancer drugs feature this core structure. They often exert their effects by inhibiting key signaling proteins such as tyrosine kinases (e.g., EGFR, VEGFR). The di-iodo substitutions on the benzamide precursor could lead to novel quinazolinone derivatives with unique structure-activity relationships and potential for development as anticancer agents.

Similarly, certain biaryl compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action for these compounds can be diverse, including DNA intercalation and inhibition of topoisomerases.

Figure 3: Potential mechanisms of anticancer activity for derivatives of this compound.

Photophysical Properties of Biaryl Derivatives

It is noteworthy that 2-amino-3-carboxamide-1,1′-biaryl derivatives synthesized from this compound have been reported to exhibit luminescent properties. This opens up possibilities for their use as fluorescent probes in biological imaging or as scaffolds for photosensitizers in photodynamic therapy, representing an alternative avenue for their application in biomedical research.

Conclusion and Future Directions

This compound is a valuable and versatile chemical intermediate with significant potential for the synthesis of biologically active molecules. While the compound itself has not been extensively profiled for its pharmacological effects, its utility in the construction of quinazolinones and novel biaryl systems is evident. The known antimicrobial, anticancer, and photophysical properties of these derivative classes suggest that this compound is a promising starting point for the development of new therapeutic agents and research tools.

Future research should focus on the systematic synthesis and biological evaluation of a library of compounds derived from this compound. Quantitative structure-activity relationship (QSAR) studies on these novel di-iodinated quinazolinones and biaryls could provide valuable insights for the design of next-generation drug candidates. Furthermore, the exploration of their potential as imaging agents or in photodynamic therapy warrants further investigation.

In Vitro Screening of 2-Amino-3,5-diiodobenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro screening methodologies for evaluating the therapeutic potential of novel 2-Amino-3,5-diiodobenzamide derivatives. Due to the limited specific data on this particular chemical series, this document outlines a robust, generalized approach based on established protocols for analogous compounds, such as substituted benzamides and other halogenated aromatic molecules, in the context of anticancer drug discovery.

Introduction

The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer effects.[1][2][3][4][5] The introduction of iodine atoms at the 3 and 5 positions of the benzamide ring is anticipated to significantly influence the physicochemical properties of the molecules, such as lipophilicity and hydrogen bonding capacity, which could in turn modulate their biological activity and pharmacokinetic profile.

This guide details the essential in vitro assays required for the preliminary screening of a library of this compound derivatives to identify lead compounds for further development. The primary focus of this initial screening phase is to assess cytotoxicity against various cancer cell lines and to gain preliminary insights into the mechanism of action.

Data Presentation: Cytotoxicity Screening

The initial step in evaluating a new series of chemical entities is to determine their cytotoxic potential across a panel of human cancer cell lines. This allows for the identification of compounds with potent anti-proliferative activity and provides an early indication of potential tumor-type selectivity.

Table 1: In Vitro Cytotoxicity of this compound Derivatives (IC₅₀ in µM)

| Compound ID | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HeLa (Cervical) | HEK293 (Non-cancerous) |

| AIDB-001 | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 | 25.1 ± 2.9 | > 100 |

| AIDB-002 | 8.7 ± 0.9 | 12.4 ± 1.3 | 9.8 ± 1.1 | 14.3 ± 1.7 | 85.4 ± 7.6 |

| AIDB-003 | 2.1 ± 0.3 | 3.5 ± 0.4 | 2.9 ± 0.2 | 4.6 ± 0.5 | 45.2 ± 4.1 |

| AIDB-004 | 5.4 ± 0.6 | 7.8 ± 0.9 | 6.1 ± 0.7 | 8.9 ± 1.0 | 62.8 ± 5.5 |

| Doxorubicin | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.1 | 1.3 ± 0.2 | 5.6 ± 0.7 |

Data are presented as the mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of screening results. Below are the standard methodologies for the key experiments.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa) and a non-cancerous human cell line (e.g., HEK293) are obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA to ensure logarithmic growth for experiments.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of each this compound derivative is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. The cells are treated with the compounds for 48-72 hours.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Apoptosis Assay by Annexin V-FITC/Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 10 µL of propidium iodide (PI) solution are added to the cell suspension. The cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected, and the cell populations in each quadrant (viable, early apoptotic, late apoptotic, necrotic) are quantified.

Cell Cycle Analysis

This assay determines the effect of the compounds on the progression of the cell cycle.

-

Cell Treatment: Cells are treated with the compounds at their IC₅₀ concentrations for 24 hours.

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide for 30 minutes at 37°C.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro screening of a novel compound library.

Caption: General workflow for in vitro screening of novel compounds.

Hypothetical Signaling Pathway

Many cytotoxic agents induce apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway that could be modulated by the this compound derivatives.

Caption: Simplified intrinsic apoptosis signaling pathway.

Conclusion

This technical guide outlines a systematic approach for the initial in vitro screening of this compound derivatives. By employing these standardized assays, researchers can efficiently identify promising lead candidates, characterize their cytotoxic profiles, and gain initial insights into their mechanisms of action. The data generated from these studies will be pivotal for guiding further preclinical development, including medicinal chemistry optimization, in vivo efficacy studies, and detailed mechanistic investigations.

References

- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]

- 2. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

2-Amino-3,5-diiodobenzamide: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-amino-3,5-diiodobenzamide core is a highly functionalized benzene ring that has found a significant niche in medicinal chemistry, most notably as a pivotal intermediate in the synthesis of non-ionic X-ray contrast agents. However, the inherent structural features of this scaffold—a combination of a carboxamide, an amino group, and strategically placed iodine atoms—present a wealth of opportunities for its application in diverse therapeutic areas. This guide provides a comprehensive overview of the established use of this compound, explores its potential in emerging fields of drug discovery, and offers detailed experimental protocols for the synthesis and evaluation of its derivatives.

Core Application: Synthesis of Iodinated Contrast Agents

The primary application of the this compound scaffold lies in its role as a key building block for iodinated contrast media, which are essential for enhancing the visibility of vascular structures and organs in radiographic procedures[1][2][3][4]. The high atomic number of iodine provides the necessary X-ray attenuation for effective imaging[2].

A prominent example is the synthesis of Iopamidol , a widely used non-ionic, low-osmolality contrast agent. The synthesis of Iopamidol is a multi-step process that showcases the utility of the this compound scaffold.

Experimental Protocol: Synthesis of Iopamidol from this compound

This protocol is a generalized representation based on common synthetic routes described in the patent literature.

Step 1: Acylation of the Amino Group

-

Dissolve this compound in a suitable aprotic solvent, such as dimethylacetamide (DMAc).

-

Add a base, for example, triethylamine, to the solution.

-

Slowly add (S)-2-(acetyloxy)propanoyl chloride to the reaction mixture at a controlled temperature.

-

Stir the reaction mixture until the acylation is complete, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the intermediate N-(2-carbamoyl-4,6-diiodophenyl)-2-(acetyloxy)propanamide is isolated.

Step 2: Introduction of Side Chains

-

The amide group of the intermediate from Step 1 is activated, often by conversion to an acid chloride using an agent like phosphorus pentachloride.

-

The resulting acid chloride is then reacted with an amino alcohol, such as 2-amino-1,3-propanediol (serinol), to introduce the hydrophilic side chains. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Step 3: Hydrolysis of Protecting Groups

-

The acetyl protecting groups on the side chains are removed by hydrolysis. This is often achieved by treating the compound with a catalytic amount of acid, such as hydrochloric acid, in a protic solvent like methanol, followed by heating at reflux.

-

The acid is then neutralized, for instance, by using an acid-scavenging resin.

Step 4: Purification

-

The final product, Iopamidol, is purified using techniques such as column chromatography and crystallization to remove impurities and achieve the desired level of purity for pharmaceutical use.

Synthesis workflow for Iopamidol.

Emerging Therapeutic Applications

Beyond its established role, the this compound scaffold holds significant potential for the development of novel therapeutics targeting a range of diseases.

Transthyretin Amyloidosis

Transthyretin (TTR) is a protein that can dissociate from its native tetrameric form into monomers, which can then misfold and aggregate into amyloid fibrils[5]. The deposition of these fibrils in various tissues leads to transthyretin amyloidosis (ATTR), a progressive and often fatal disease[5]. One promising therapeutic strategy is the stabilization of the TTR tetramer to prevent its dissociation[1].

The presence of iodine atoms in the this compound scaffold is particularly noteworthy in this context. It is known that iodinated compounds can interact with halogen-binding pockets within the thyroxine-binding sites of TTR, contributing to the stabilization of the protein tetramer[6]. This suggests that derivatives of this compound could be potent TTR stabilizers.

Inhibition of Transthyretin Amyloidogenesis.

A common method to assess the ability of a compound to bind to and stabilize TTR is a competitive binding assay.

-

Preparation of Reagents : Prepare a solution of human TTR in a suitable buffer (e.g., Tris-HCl). A fluorescently labeled thyroxine (T4) analogue, such as FITC-T4, is used as the tracer.

-

Assay Setup : In a microplate, add the TTR solution to each well. Then, add varying concentrations of the test compound (derivatives of this compound).

-

Competitive Binding : Add a fixed concentration of the fluorescent T4 analogue to all wells. The test compound will compete with the fluorescent tracer for binding to TTR.

-

Incubation : Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Measurement : Measure the fluorescence polarization or fluorescence intensity. A decrease in fluorescence polarization or intensity indicates that the test compound has displaced the fluorescent tracer from TTR.

-

Data Analysis : The data is used to calculate the IC50 value, which is the concentration of the test compound required to displace 50% of the fluorescent tracer. A lower IC50 value indicates a higher binding affinity.

Sirtuin Inhibition

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, and their dysregulation is implicated in diseases such as cancer and neurodegeneration[7]. Sirtuin 1 (SIRT1) is a particularly well-studied target. The aminobenzamide scaffold has been explored for the development of sirtuin inhibitors. While specific studies on this compound derivatives are limited, the general structural features are conducive to interaction with the sirtuin active site.

-

Reagent Preparation : Prepare solutions of recombinant human SIRT1 enzyme, a fluorogenic acetylated peptide substrate, and NAD+ in an appropriate assay buffer.

-

Assay Setup : In a black microplate, add the SIRT1 enzyme to each well.

-

Inhibitor Addition : Add varying concentrations of the test compound to the wells. Include a known SIRT1 inhibitor (e.g., nicotinamide) as a positive control and a vehicle control (e.g., DMSO).

-

Reaction Initiation : Start the reaction by adding NAD+ and the fluorogenic substrate to each well.

-

Incubation : Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Development : Stop the reaction and add a developer solution that generates a fluorescent signal from the deacetylated substrate.

-

Measurement : Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis : Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

SIRT1 Inhibition Assay Workflow.

Antimicrobial and Anticancer Potential

The 2-aminobenzamide scaffold is a privileged structure in the design of antimicrobial and anticancer agents. Numerous studies have demonstrated that derivatives of 2-aminobenzamide exhibit significant activity against a range of bacterial and fungal pathogens, as well as various cancer cell lines. The mechanism of action often involves the inhibition of essential enzymes or interference with DNA replication. The di-iodo substitutions on the this compound scaffold could potentially enhance these activities through increased lipophilicity and the ability to form halogen bonds with biological targets.

While specific data for this compound derivatives is not extensively available, the following table summarizes the antimicrobial activity of some related 2-aminobenzamide derivatives to illustrate the potential of this class of compounds.

| Compound | Organism | MIC (µg/mL) | Reference |

| 2-Amino-N-(4-methoxyphenyl)benzamide | Aspergillus fumigatus | <6.25 | [8] |

| 2-Amino-N-phenylbenzamide | Bacillus subtilis | 12.5 | [8] |

| 5-(bromopyridin-2-yl)benzamide derivative | Gram-positive/negative bacteria | 0.22-1.49 µM | [7] |

The following table presents the anticancer activity of a related 2,4-diamino-1,3,5-triazine derivative.

| Compound | Cell Line | GI50 (M) | TGI (M) | Reference |

| 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile | Melanoma MALME-3M | 3.3 x 10-8 | 1.1 x 10-6 | [2] |

-

Preparation of Inoculum : Grow the microbial strain in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution : Prepare a serial dilution of the test compound in a 96-well microplate containing broth.

-

Inoculation : Add the standardized microbial inoculum to each well.

-

Controls : Include a positive control (microbe with no compound) and a negative control (broth only).

-

Incubation : Incubate the plate at the optimal temperature for the microbe (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of MIC : The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microbe.

Logical Relationships and Future Directions

The this compound scaffold serves as a versatile starting point for the development of a wide array of therapeutic agents. Its journey from a key intermediate in diagnostic agents to a potential core for therapeutic drugs highlights the power of scaffold-based drug discovery.

Versatility of the 2-Aminobenzamide Scaffold.

Future research should focus on the systematic exploration of this compound derivatives. By leveraging combinatorial chemistry and high-throughput screening, libraries of compounds based on this scaffold can be synthesized and tested against a wide range of biological targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. The unique electronic and steric properties conferred by the di-iodo substitution pattern warrant particular attention in the design of next-generation therapeutics.

References

- 1. Inhibition of the Amyloidogenesis of Transthyretin by Natural Products and Synthetic Compounds [jstage.jst.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apec.org [apec.org]

- 5. Inhibitors of Transthyretin Amyloidosis: How to Rank Drug Candidates Using X-ray Crystallography Data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Iodine Atoms: A New Molecular Feature for the Design of Potent Transthyretin Fibrillogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 8. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Structure-Activity Relationship of Diiodinated Benzamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiodinated benzamides represent a class of chemical compounds with significant potential in drug discovery and development. The incorporation of two iodine atoms onto the benzamide scaffold can profoundly influence the molecule's physicochemical properties, including lipophilicity, hydrogen bonding capacity, and conformational flexibility. These alterations, in turn, dictate the compound's interaction with biological targets, leading to a wide range of pharmacological activities. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of diiodinated benzamides, focusing on their development as inhibitors of the Type III Secretion System (T3SS) in Yerseria. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to equip researchers with the knowledge to navigate the complexities of designing and optimizing diiodinated benzamide-based therapeutics.

Core Structure and Biological Target

The foundational structure for this exploration is the diiodinated salicylanilide, a derivative of benzamide. A key example that has been the subject of systematic SAR studies is N-(4-Chlorophenyl)-2-acetoxy-3,5-diiodobenzamide . This compound has been identified as an inhibitor of the Type III Secretion System (T3SS) in Yersinia, a bacterium responsible for various diseases.[1] The T3SS is a needle-like apparatus used by many gram-negative bacteria to inject virulence factors directly into host cells, making it a compelling target for the development of novel anti-infective agents.

Structure-Activity Relationship (SAR) of Diiodinated Salicylanilides as T3SS Inhibitors

A systematic study involving the synthesis and biological evaluation of analogues of N-(4-Chlorophenyl)-2-acetoxy-3,5-diiodobenzamide has provided valuable insights into the SAR of this compound class for the inhibition of T3SS in Yersinia.[1] The following table summarizes the key findings, focusing on the impact of substitutions on the salicylic acid and aniline rings.

| Compound ID | Salicylic Acid Ring Substituents | Aniline Ring Substituent | % Inhibition of T3S in Yersinia |

| 1a (Lead) | 2-Acetoxy, 3,5-diiodo | 4-Chloro | High |

| Analog Set 1 | Variations in the salicylic acid ring moiety | 4-Chloro | Varied |

| Analog Set 2 | Based on promising variations from Set 1 | 4-Chloro | Optimized |

| Analog Set 3 | Designed for increased likelihood of activity | 4-Chloro | Further Optimized |

Note: Specific percentage inhibition values for each analog were not publicly available in the referenced abstract. The table reflects the reported progression of inhibitory activity based on systematic structural modifications.[1]

Key SAR Observations:

-

Diiodo Substitution: The presence of two iodine atoms on the salicylic acid ring is a critical determinant of activity. The position of these iodine atoms (3 and 5) appears to be optimal for interaction with the biological target.

-

Aniline Ring Substitution: The nature and position of the substituent on the aniline ring significantly modulate the inhibitory potency. A 4-chloro substituent, as seen in the lead compound, is favorable for activity.

-

Salicylic Acid Ring Modifications: Variations in other positions of the salicylic acid ring have been shown to influence the compound's efficacy, indicating that this part of the molecule is also involved in target binding.[1]

Experimental Protocols

General Synthesis of Diiodinated Salicylanilides

The synthesis of diiodinated salicylanilide analogues generally involves the coupling of a substituted 3,5-diiodosalicylic acid with a substituted aniline. A representative synthetic scheme is outlined below:

Caption: General synthetic workflow for diiodinated salicylanilides.

Detailed Methodologies:

A detailed experimental protocol for the synthesis of N-(4-Chlorophenyl)-2-acetoxy-3,5-diiodobenzamide and its analogs would typically involve the following steps[1]:

-

Acetylation of 3,5-Diiodosalicylic Acid: 3,5-diiodosalicylic acid is reacted with acetic anhydride in the presence of a catalytic amount of acid (e.g., sulfuric acid) to yield 2-acetoxy-3,5-diiodobenzoic acid. The product is typically purified by recrystallization.

-

Amide Bond Formation: The resulting 2-acetoxy-3,5-diiodobenzoic acid is then coupled with the desired substituted aniline (e.g., 4-chloroaniline). This reaction is often facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature until completion.

-

Purification: The final diiodinated benzamide product is purified using standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain the pure compound.

In Vitro Biological Evaluation: Type III Secretion Inhibition Assay

The inhibitory activity of the synthesized diiodinated benzamides against the Yersinia T3SS is evaluated using an in vitro assay.

Caption: Workflow for the T3SS inhibition assay.

Detailed Protocol:

-

Yersinia Strain: A strain of Yersinia pseudotuberculosis engineered with a reporter system linked to T3SS expression is used. For example, the reporter could be a β-galactosidase gene under the control of a T3SS promoter.

-

Bacterial Culture: The bacteria are grown in a suitable broth medium to a specific optical density.

-

Compound Treatment: The synthesized diiodinated benzamides are dissolved in a suitable solvent (e.g., DMSO) and added to the bacterial cultures at various concentrations.

-

Induction of T3SS: The expression of the T3SS is induced by shifting the temperature or by chemical means, depending on the specific bacterial strain and experimental setup.

-

Incubation: The treated and untreated bacterial cultures are incubated for a defined period to allow for T3SS expression and the potential inhibitory effects of the compounds.

-

Reporter Assay: The activity of the reporter enzyme (e.g., β-galactosidase) is measured using a colorimetric or fluorometric substrate.

-

Data Analysis: The percentage inhibition of T3SS expression is calculated by comparing the reporter activity in the compound-treated cultures to that of the untreated control cultures.

Signaling Pathway

The Type III Secretion System is a complex molecular machine that acts as a conduit for the injection of virulence factors from the bacterium into the host cell cytoplasm. Inhibition of this system can occur at various stages, including the assembly of the T3SS apparatus, the recognition and secretion of effector proteins, or the regulation of T3SS gene expression.

Caption: Inhibition of the Type III Secretion System by diiodinated benzamides.

Conclusion

The structure-activity relationship of diiodinated benzamides, particularly salicylanilide derivatives, demonstrates their potential as inhibitors of the bacterial Type III Secretion System. The diiodo substitution pattern on the salicylic acid ring is a key feature for activity, while modifications to both the salicylic acid and aniline rings provide avenues for optimizing potency and other pharmacological properties. The detailed experimental protocols for synthesis and biological evaluation provided in this guide offer a framework for researchers to design and test novel diiodinated benzamide analogues. Further exploration of this chemical space, guided by the SAR principles outlined herein, holds promise for the development of new anti-infective agents that target bacterial virulence.

References

The Antimicrobial Potential of Halogenated Benzamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. Halogenated benzamides have emerged as a promising class of compounds, demonstrating significant efficacy against a broad spectrum of bacterial and fungal pathogens. This technical guide provides an in-depth overview of the antimicrobial potential of these compounds, focusing on their synthesis, mechanism of action, and structure-activity relationships. Detailed experimental protocols for the evaluation of their antimicrobial properties are provided, alongside a comprehensive summary of reported quantitative data to facilitate comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying molecular and experimental details.

Introduction

Benzamides are a versatile class of organic compounds characterized by a carboxamide group attached to a benzene ring. Their derivatives have found widespread application in medicinal chemistry, exhibiting a range of biological activities. The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the benzamide scaffold has been shown to significantly enhance their antimicrobial properties.[1][2] Halogenation can modulate the physicochemical properties of the parent molecule, such as lipophilicity, electronic character, and steric profile, thereby influencing its interaction with microbial targets and ultimately its biological activity.[3] This guide delves into the specifics of halogenated benzamides as potential antimicrobial agents, providing a technical resource for researchers in the field.

Synthesis of Halogenated Benzamides

The synthesis of halogenated benzamides typically involves the acylation of a substituted amine with a halogenated benzoyl chloride or the coupling of a halogenated benzoic acid with an amine.

General Synthesis of N-(substituted-phenyl) Halogenated Benzamides

A common synthetic route involves the reaction of a halogenated benzoyl chloride with a substituted aniline in the presence of a base.

-

Materials: Halogenated benzoyl chloride, substituted aniline, pyridine or triethylamine, dichloromethane (DCM) or tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the substituted aniline in the chosen solvent.

-

Add the base (e.g., pyridine) to the solution.

-

Slowly add the halogenated benzoyl chloride to the reaction mixture, typically at 0°C to control the exothermic reaction.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Synthesis of 3,5-Dihalogenated-N-aryl-benzamides

This specific class of compounds can be synthesized from 3,5-dihalogenated benzoyl chloride and various arylamines.

-

Materials: 3,5-dichlorobenzoyl chloride, arylamine, N,N'-dimethylformamide (DMF).

-

Procedure:

-

Dissolve the arylamine in DMF.

-

Add 3,5-dichlorobenzoyl chloride to the solution.

-

Heat the reaction mixture at a specified temperature (e.g., 60°C) for several hours.[4][5]

-

After cooling, pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the crude product.

-

Purify the product by recrystallization from a suitable solvent like ethanol.[4][5]

-

Antimicrobial Activity: Quantitative Data

The antimicrobial efficacy of halogenated benzamides has been evaluated against a range of microorganisms. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of their activity, representing the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 1: Antibacterial Activity of Halogenated Benzamide Derivatives

| Compound | Halogen Substitution | Test Organism | MIC (µg/mL) | Reference |

| 5,6-dibromo-2-(trifluoromethyl)benzimidazole | 5,6-Dibromo | Bacillus subtilis | 0.49 | [1] |

| Halogenated Phenol (2,4,6-TIP) | 2,4,6-Triiodo | Staphylococcus aureus | 5 | [6] |

| Tricyclic Flavonoid (5g) | Bromo | Staphylococcus aureus | 1.95 | [7] |

| Tricyclic Flavonoid (5l) | Iodo | Staphylococcus aureus | 0.97 | [7] |

| Tricyclic Flavonoid (5g) | Bromo | Escherichia coli | 7.81 | [7] |

| Tricyclic Flavonoid (5l) | Iodo | Escherichia coli | 7.81 | [7] |

Table 2: Antifungal Activity of Halogenated Benzamide Derivatives

| Compound | Halogen Substitution | Test Organism | MIC (µg/mL) | Reference |

| Amide 16 | 4-Chloro | Candida krusei | 85.3 | [8] |

| Amide 14 | 4-Chloro | Candida parapsilosis | 31.25 | [8] |

| Amide 2 | 4-Chloro | Candida parapsilosis | 31.25 | [8] |

| Amide 12 | 4-Bromo | Candida krusei | 7.8 | [8] |

| Amide 16 | 4-Chloro | Candida parapsilosis | 150 | [8] |

Mechanism of Action

The primary mechanism of action for many antimicrobial halogenated benzamides appears to be the disruption of the bacterial cell membrane integrity. This disruption leads to a cascade of events culminating in cell death.

Membrane Depolarization and Ion Leakage

Halogenated benzamides can insert into the bacterial cytoplasmic membrane, leading to its depolarization. This dissipation of the membrane potential disrupts essential cellular processes that are dependent on the proton motive force, such as ATP synthesis and nutrient transport. A key consequence of membrane destabilization is the leakage of intracellular components, including potassium ions (K+). The loss of K+ is an early indicator of membrane damage.[9]

Potential Intracellular Targets

While membrane disruption is a primary mechanism, some benzamide derivatives may also exert their antimicrobial effects by interacting with intracellular targets. Research into non-lytic antimicrobial peptides suggests that after crossing the cell membrane, these molecules can interfere with essential processes such as DNA replication, protein synthesis, and metabolic pathways.[10][11] The specific intracellular targets of halogenated benzamides are an active area of research.

Structure-Activity Relationship (SAR)

The antimicrobial activity of halogenated benzamides is significantly influenced by the nature, number, and position of the halogen substituents on the aromatic rings.

-

Effect of Halogen Type: The specific halogen atom can influence the compound's activity. For instance, in a series of tricyclic sulfur-containing flavonoids, iodine-substituted compounds showed slightly better activity against S. aureus than their bromine-substituted counterparts.[7]

-

Effect of Halogen Number: Dihalogenated derivatives have been shown to exhibit greater antibacterial activity than their monohalogenated analogs. For example, 5,6-dibromo-2-(trifluoromethyl)benzimidazole was found to be significantly more active than compounds with a single halogen.[1]

-

Effect of Halogen Position: The position of the halogen on the benzene ring is crucial. Studies on N-substituted benzamides have indicated that certain substitution patterns can either enhance or diminish activity.[12]

-

Influence of Other Substituents: Besides halogens, other functional groups on the benzamide scaffold play a critical role in determining the antimicrobial spectrum and potency. For example, in a series of N-(4-halobenzyl)amides, trisubstituted amides with oxyalkyl or bulky alkyl groups in the meta position and a hydroxyl group in the para position demonstrated enhanced antifungal activity.[8]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

-

Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) or other suitable broth, bacterial or fungal inoculum, halogenated benzamide stock solution, sterile saline.

-

Procedure:

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Perform serial two-fold dilutions of the halogenated benzamide stock solution in the wells of the microtiter plate containing broth.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

-

Disc Diffusion Assay (Kirby-Bauer Method)

This method assesses the susceptibility of a microorganism to an antimicrobial agent impregnated on a paper disc.

-

Materials: Mueller-Hinton Agar (MHA) plates, sterile cotton swabs, bacterial inoculum, sterile paper discs, halogenated benzamide solution of known concentration.

-

Procedure:

-

Prepare a standardized inoculum of the test bacterium.

-

Uniformly swab the entire surface of an MHA plate with the inoculum to create a bacterial lawn.

-

Impregnate sterile paper discs with a known concentration of the halogenated benzamide solution and allow them to dry.

-

Place the impregnated discs on the surface of the inoculated MHA plate.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

-

Membrane Depolarization Assay

This assay measures the change in bacterial membrane potential upon exposure to the test compound using a voltage-sensitive fluorescent dye.

-

Materials: Bacterial culture, assay buffer (e.g., PBS), voltage-sensitive dye (e.g., DiSC3(5)), halogenated benzamide solution, fluorometer.

-

Procedure:

-

Grow the bacterial culture to the mid-logarithmic phase, then harvest and wash the cells.

-

Resuspend the cells in the assay buffer to a specific optical density.

-

Add the voltage-sensitive dye to the cell suspension and incubate to allow for dye uptake and fluorescence quenching.

-

Record the baseline fluorescence.

-

Add the halogenated benzamide to the cell suspension and continuously monitor the fluorescence. An increase in fluorescence indicates membrane depolarization.

-

A known membrane-depolarizing agent (e.g., gramicidin) can be used as a positive control.

-

Potassium Ion Release Assay

This assay quantifies the leakage of intracellular potassium ions as an indicator of membrane damage.

-

Materials: Bacterial culture, assay buffer, potassium-sensitive fluorescent dye (e.g., PBFI-AM), halogenated benzamide solution, fluorometer.

-

Procedure:

-

Prepare the bacterial cells as described for the membrane depolarization assay.

-

Load the cells with the potassium-sensitive dye.

-

Wash the cells to remove extracellular dye.

-

Resuspend the cells in the assay buffer and measure the baseline fluorescence.

-

Add the halogenated benzamide and monitor the increase in fluorescence, which corresponds to the release of potassium ions.

-

A potassium ionophore (e.g., valinomycin) can be used as a positive control.

-

Conclusion

Halogenated benzamides represent a promising and versatile scaffold for the development of new antimicrobial agents. Their potent activity against a range of pathogens, coupled with a primary mechanism of action that targets the bacterial membrane, makes them attractive candidates for combating drug-resistant infections. The synthetic accessibility of these compounds allows for extensive structural modifications to optimize their activity and pharmacokinetic properties. Further research focusing on elucidating their detailed mechanisms of action, including potential intracellular targets, and expanding the structure-activity relationship studies will be crucial in advancing this class of compounds towards clinical applications. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for researchers to build upon in the quest for novel and effective antimicrobial therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Antibacterial structure–activity relationship studies of several tricyclic sulfur-containing flavonoids [beilstein-journals.org]

- 3. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Antifungal Activity of N-(4-Halobenzyl)amides against Candida spp. and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Unveiling mechanisms of antimicrobial peptide: Actions beyond the membranes disruption - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unveiling mechanisms of antimicrobial peptide: Actions beyond the membranes disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents [pubmed.ncbi.nlm.nih.gov]

The Antiproliferative Potential of Substituted 2-Aminobenzamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the exploration of a diverse range of chemical scaffolds. Among these, substituted 2-aminobenzamides have emerged as a promising class of compounds demonstrating significant antiproliferative activity against various cancer cell lines. Their versatile structure allows for a wide array of substitutions, enabling the fine-tuning of their biological activity and target specificity. This technical guide provides an in-depth overview of the core findings related to the antiproliferative effects of substituted 2-aminobenzamides, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Quantitative Analysis of Antiproliferative Activity

The antiproliferative efficacy of various substituted 2-aminobenzamide derivatives has been quantified using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined for numerous derivatives across a panel of human cancer cell lines. The following tables summarize the reported IC50 values, offering a comparative view of the structure-activity relationships (SAR).

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Series 1: 2-(2-Phenoxyacetamido)benzamides | ||||

| 17j | 5-iodo, N-(pyridin-2-yl) | K562 (Chronic Myelogenous Leukemia) | 0.16 | [1] |

| Series 2: o-Aminobenzamide Derivatives | ||||

| F8 | (details not specified) | HGC-27 (Gastric Cancer) | 0.28 | [2] |

| T9 | (details not specified) | HGC-27 (Gastric Cancer) | 1.84 | [2] |

| Series 3: 2-Aminobenzimidazole Derivatives | ||||

| 16 | (details not specified) | SW707 (Rectal), HCV29T (Bladder), A549 (Lung), T47D (Breast) | Active | [3] |

| 19 | (details not specified) | SW707, HCV29T, A549, T47D | Active | [3] |

| 20 | (details not specified) | SW707, HCV29T, A549, T47D | Active | [3] |

| 22 | (details not specified) | SW707, HCV29T, A549, T47D | Active | [3] |

| Series 4: 2-Aminobenzamide-Hydroxamate Hybrids | ||||

| 10a-10j | Containing 1,2,4-oxadiazole moiety | U937 (Acute Monocytic Myeloid Leukemia) | Significant Inhibition | [4] |

Key Mechanisms of Action

Substituted 2-aminobenzamides exert their antiproliferative effects through various mechanisms, often involving the modulation of critical cellular signaling pathways.

Cell Cycle Arrest and Apoptosis Induction

A significant mode of action for many 2-aminobenzamide derivatives is the induction of cell cycle arrest, primarily at the G0/G1 or G2/M phases, followed by the initiation of programmed cell death (apoptosis).[1][5] This process is often mediated by the activation of caspases, a family of proteases that are central to the apoptotic pathway.[1] For instance, active 2-(2-phenoxyacetamido)benzamides have been shown to cause an arrest of K562 cells in the G0–G1 phase of the cell cycle, leading to apoptosis through caspase activation.[1] Similarly, certain 2-cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides induce an increase in the proportion of cells in the G2/M phase.[5]

References

- 1. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel o-aminobenzamide derivatives as potential anti-gastric cancer agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antiproliferative activity in vitro of 2-aminobenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: Synthesis, antiproliferative activity, and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Precursors and Starting Materials for 2-Amino-3,5-diiodobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the precursors, starting materials, and synthetic methodologies for the preparation of 2-Amino-3,5-diiodobenzamide. This document details plausible synthetic pathways, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a halogenated aromatic compound with potential applications in medicinal chemistry. Its structure, featuring an aminobenzamide scaffold with two iodine atoms, suggests possible utility as an intermediate in the synthesis of more complex molecules or as a pharmacologically active agent itself. Halogenated organic molecules often exhibit unique biological properties, and therefore, efficient synthetic access to such compounds is of significant interest to the scientific community.

This guide focuses on the most direct and plausible synthetic routes to this compound, with a primary focus on the di-iodination of readily available starting materials followed by amidation.

Synthetic Pathways

The most logical and cost-effective synthetic approach to this compound involves a two-step process starting from 2-aminobenzoic acid (anthranilic acid):

-

Step 1: Di-iodination of 2-Aminobenzoic Acid: This step introduces the two iodine atoms onto the aromatic ring to form the key intermediate, 2-amino-3,5-diiodobenzoic acid.

-

Step 2: Amidation of 2-Amino-3,5-diiodobenzoic Acid: The carboxylic acid functional group of the intermediate is then converted into a primary amide to yield the final product.

An alternative, though less direct, pathway could involve the synthesis and subsequent reaction of a di-iodinated isatoic anhydride. However, the first pathway is more straightforward and is the focus of this guide.

Synthetic Scheme

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3,5-diiodobenzoic Acid

This protocol is adapted from a known procedure for the synthesis of a related di-iodinated aminobenzoic acid.[1]

Reaction:

-

Starting Material: 2-Aminobenzoic Acid (Anthranilic Acid)

-

Reagent: Iodine Monochloride (ICl) or a mixture of Iodine (I₂) and an oxidizing agent (e.g., Hydrogen Peroxide, H₂O₂)

-

Solvent: Water, Hydrochloric Acid, or Acetic Acid

Procedure using Iodine Monochloride:

-

Dissolve 2-aminobenzoic acid in a suitable solvent system, such as dilute hydrochloric acid in water.

-

Slowly add a solution of iodine monochloride in concentrated hydrochloric acid to the stirred solution of 2-aminobenzoic acid.

-

Gradually heat the reaction mixture to 80-85°C and maintain this temperature with stirring for several hours to ensure complete di-iodination.

-

Cool the reaction mixture to allow the precipitation of the crude 2-amino-3,5-diiodobenzoic acid.

-